molecular formula C9H19NO3S B13135164 tert-Butyl(tert-butylsulfinyl)carbamate

tert-Butyl(tert-butylsulfinyl)carbamate

Cat. No.: B13135164
M. Wt: 221.32 g/mol
InChI Key: SZSIUMXQFWSYDL-UHFFFAOYSA-N
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Description

tert-Butyl(tert-butylsulfinyl)carbamate is a carbamate derivative featuring two bulky substituents: a tert-butyl group and a tert-butylsulfinyl group attached to the nitrogen atom. Its molecular formula is C₁₂H₁₈NO₃S, with a calculated molecular weight of 256.07 g/mol.

Properties

Molecular Formula

C9H19NO3S

Molecular Weight

221.32 g/mol

IUPAC Name

tert-butyl N-tert-butylsulfinylcarbamate

InChI

InChI=1S/C9H19NO3S/c1-8(2,3)13-7(11)10-14(12)9(4,5)6/h1-6H3,(H,10,11)

InChI Key

SZSIUMXQFWSYDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(tert-butylsulfinyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with tert-butylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(tert-butylsulfinyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl(tert-butylsulfinyl)carbamate involves its interaction with specific molecular targets. The compound can act as a reversible inhibitor of enzymes by forming a covalent bond with the active site. This interaction can modulate the activity of the enzyme, leading to various biological effects. The sulfinyl group plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares tert-Butyl(tert-butylsulfinyl)carbamate with key analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications References
This compound (hypothetical) C₁₂H₁₈NO₃S 256.07 Carbamate, Sulfinyl (S=O) Chiral synthesis, amine protection -
tert-Butyl (4-bromophenyl)carbamate C₁₁H₁₄BrNO₂ 272.14 Carbamate, Bromophenyl Intermediate in drug synthesis
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate C₂₀H₂₃NO₃ 325.40 Carbamate, Hydroxy, Diphenyl Laboratory research
tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate C₁₅H₃₁NO₂S 289.48 Carbamate, Sulfanyl (S–C) Chemical synthesis
tert-Butyl (3-sulfamoylphenyl)carbamate C₁₁H₁₆N₂O₄S 272.32 Carbamate, Sulfonamide (SO₂NH₂) Pharmaceutical intermediates
Key Observations:
  • Polarity and Reactivity : The sulfinyl group in the target compound enhances polarity compared to sulfanyl (thioether) analogs (e.g., ), improving solubility in polar solvents. This contrasts with bromophenyl or diphenyl derivatives (e.g., ), where aromaticity dominates electronic effects.
  • Chirality : Unlike the hydroxy-substituted carbamates (e.g., ), the sulfinyl group introduces a chiral center, enabling stereoselective synthesis.
  • Steric Effects : The tert-butyl groups provide significant steric hindrance, akin to cyclohexyl or diphenyl substituents (e.g., ), which can shield reactive sites during synthesis.

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